4-fluoro-N-pentylbenzamide
Description
4-Fluoro-N-pentylbenzamide (IUPAC: this compound) is a benzamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a pentyl chain attached to the amide nitrogen. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of 209.26 g/mol (estimated based on structural analogs) .
Benzamide derivatives are widely studied for their pharmacological and material science applications. For example, fluorinated benzamides are explored for their thermal stability and solubility in organic solvents, which are critical for polymer chemistry and drug design .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-fluoro-N-pentylbenzamide |
InChI |
InChI=1S/C12H16FNO/c1-2-3-4-9-14-12(15)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
DICOYHMQZXAPAW-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CCCCCNC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Benzamide Derivatives
Key Observations :
- Steric Effects: The pentyl chain in this compound introduces greater steric bulk compared to phenyl or short alkyl groups, which may reduce crystallinity but improve solubility in non-polar media .
Thermal and Solubility Properties
Fluorinated benzamides exhibit distinct thermal behaviors. For instance, fluorinated polyimides derived from 4-fluoroaryl monomers display glass transition temperatures (Tg) of 123–159°C and solubility in polar solvents like N-methylpyrrolidone (NMP) . While direct data for this compound are lacking, its structural similarity to these polymers suggests moderate thermal stability (Tg ~100–130°C) and solubility in chlorinated solvents (e.g., chloroform) .
In contrast, bromo- and nitro-substituted benzamides (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) exhibit higher melting points (>200°C) due to stronger intermolecular interactions (halogen bonding, π-stacking) .
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